

# Unveiling the Molecular Blueprint of Yadanzioside I: A Spectroscopic Guide

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## Compound of Interest

Compound Name: Yadanzioside I

Cat. No.: B8220896

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For researchers, scientists, and professionals in drug development, the precise identification of natural products is a critical step in the discovery pipeline. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification of **Yadanzioside I**, a potent antiviral quassinoid glycoside isolated from *Brucea javanica*.

This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for the isolation and characterization of this complex natural product.

## Spectroscopic Data for Yadanzioside I

The structural elucidation of **Yadanzioside I** relies on a comprehensive analysis of its spectroscopic profile. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and mass spectrometry data.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Yadanzioside I (in $\text{C}_5\text{D}_5\text{N}$ )

| Position           | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| 1                  | 4.12                             | d            | 8.0                       |
| 2                  | 2.54                             | m            |                           |
| 3                  | 5.86                             | dd           | 11.0, 7.0                 |
| 5                  | 3.47                             | dd           | 12.5, 4.5                 |
| 6 $\alpha$         | 2.18                             | m            |                           |
| 6 $\beta$          | 2.45                             | m            |                           |
| 7                  | 6.22                             | d            | 5.0                       |
| 9                  | 3.51                             | s            |                           |
| 11                 | 4.98                             | d            | 2.5                       |
| 12                 | 6.08                             | s            |                           |
| 14                 | 3.28                             | d            | 9.0                       |
| 15                 | 4.51                             | d            | 9.0                       |
| 20-CH <sub>3</sub> | 1.63                             | s            |                           |
| 4-CH <sub>3</sub>  | 1.98                             | s            |                           |
| OAc                | 2.06                             | s            |                           |
| Glc                |                                  |              |                           |
| 1'                 | 5.12                             | d            | 7.5                       |
| 2'                 | 4.08                             | m            |                           |
| 3'                 | 4.25                             | m            |                           |
| 4'                 | 4.25                             | m            |                           |
| 5'                 | 3.92                             | m            |                           |
| 6'a                | 4.35                             | m            |                           |
| 6'b                | 4.50                             | m            |                           |

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Yadanzioside I (in  $\text{C}_5\text{D}_5\text{N}$ )**

| Position | Chemical Shift ( $\delta$ , ppm) | Position           | Chemical Shift ( $\delta$ , ppm) |
|----------|----------------------------------|--------------------|----------------------------------|
| 1        | 83.9                             | 14                 | 48.9                             |
| 2        | 44.5                             | 15                 | 70.8                             |
| 3        | 78.9                             | 16 (C=O)           | 175.5                            |
| 4        | 165.2                            | 20                 | 124.8                            |
| 5        | 44.1                             | 4-CH <sub>3</sub>  | 20.8                             |
| 6        | 27.9                             | 10-CH <sub>3</sub> | 10.9                             |
| 7        | 80.8                             | 13-CH <sub>3</sub> | 16.1                             |
| 8        | 78.4                             | OAc                |                                  |
| 9        | 52.3                             | C=O                | 170.2                            |
| 10       | 44.9                             | CH <sub>3</sub>    | 21.0                             |
| 11       | 79.9                             | Glc                |                                  |
| 12       | 163.7                            | 1'                 | 103.0                            |
| 13       | 48.1                             | 2'                 | 75.3                             |
| 3'       | 78.8                             |                    |                                  |
| 4'       | 71.9                             |                    |                                  |
| 5'       | 79.1                             |                    |                                  |
| 6'       | 63.0                             |                    |                                  |

**Table 3: Mass Spectrometry Data for Yadanzioside I**

| Ion                 | m/z (Observed) | Formula  |
|---------------------|----------------|--|
| [M+Na] <sup>+</sup> | 665.2107       | C <sub>29</sub> H <sub>38</sub> O <sub>16</sub> Na |

## Experimental Protocols

The isolation and identification of **Yadanzioside I** involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and culminating in spectroscopic analysis.

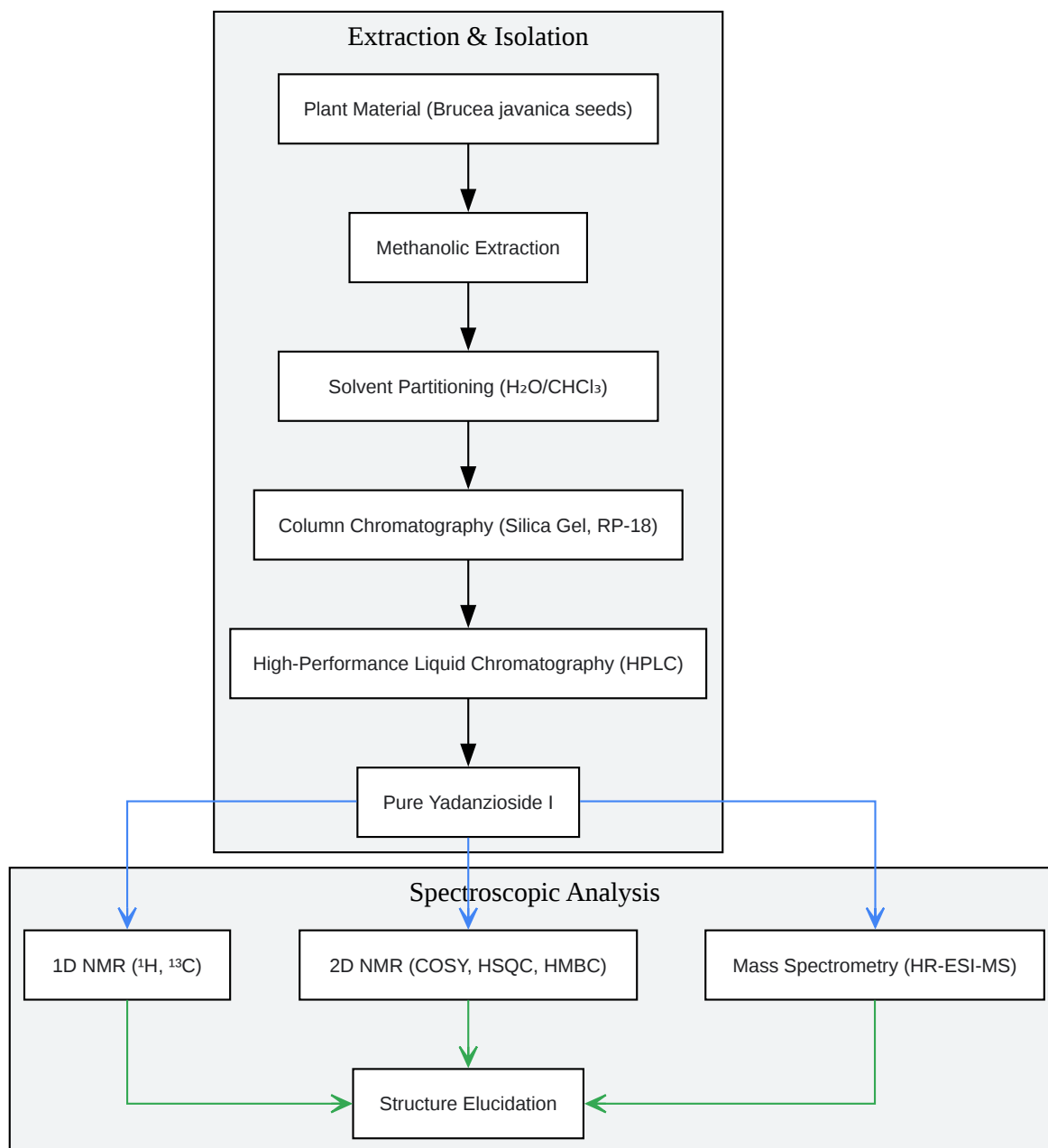
1. **Extraction and Isolation:** The dried and powdered seeds of *Brucea javanica* are subjected to extraction with methanol. The resulting crude extract is then partitioned between water and chloroform. The aqueous layer, containing the glycosides, is further fractionated using column chromatography over silica gel and reversed-phase (RP-18) silica gel. Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure **Yadanzioside I**.

2. **Spectroscopic Analysis:**

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated pyridine ( $\text{C}_5\text{D}_5\text{N}$ ). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity of the molecule.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

## Visualization of Methodologies

To further clarify the processes involved in the identification of **Yadanzioside I**, the following diagrams illustrate the general workflow for natural product identification and the key 2D NMR correlations.



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Figure 1. General workflow for the isolation and identification of **Yadanzioside I**.

Figure 2. Key 2D NMR correlations for the structural elucidation of **Yadanzioside I**.

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